![molecular formula C11H9NS B2479630 N-[(E)-2-thienylmethylidene]aniline CAS No. 1191913-61-7](/img/structure/B2479630.png)

N-[(E)-2-thienylmethylidene]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

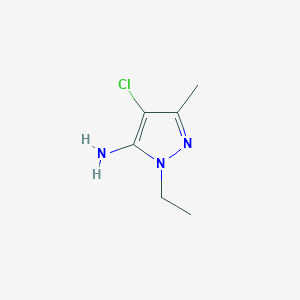

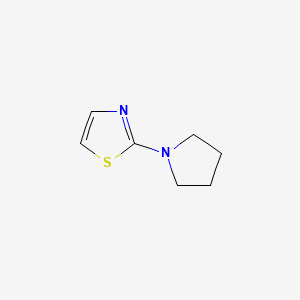

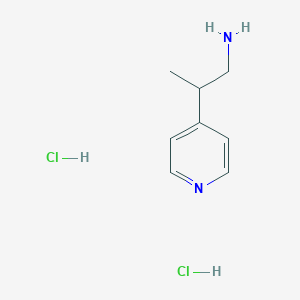

“N-[(E)-2-thienylmethylidene]aniline” is an organic compound with the molecular formula C11H9NS . It belongs to the class of compounds known as anilines, which are aromatic compounds that contain an amino group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (C6H5) attached to an amino group (NH2), with a thiophene ring (C4H4S) also attached to the molecule .Physical and Chemical Properties Analysis

Anilines, in general, have a boiling point of about 184°C and a melting point of about -6°C. They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Scientific Research Applications

Corrosion Inhibition

N-[(E)-2-thienylmethylidene]aniline derivatives have been investigated for their corrosion inhibitive properties. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline was synthesized and found to be an efficient corrosion inhibitor for mild steel X52 in hydrochloric and sulfuric acid solutions. The inhibition efficiency of this compound increases with its concentration and its adsorption on mild steel surface obeys Langmuir’s isotherm (Daoud et al., 2014).

Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been used to form various metal complexes. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl leads to the formation of ironcarbonyl organometallic products, which includes cyclometalated diironhexacarbonyl isomers and triironnonacarbonyl clusters (Wang et al., 1999).

Palladium(II) Complexes

Studies have shown that coordination reactions of N-(2-thienylmethylidene)aniline derivatives with palladium chloride yield stable complexes such as trans-(L)2PdCl2. These complexes, featuring azomethine nitrogen atoms as σ donors, have been analyzed using X-ray crystallography (Hwang et al., 1999).

Synthesis of Polymers and Nonlinear Optics

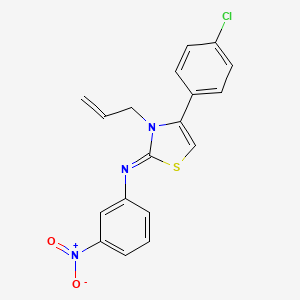

This compound derivatives are used in the synthesis of polymers for nonlinear optical applications. Schiff bases containing a nitrothienyl group as an acceptor and an oxyphenyl group as a donor have been synthesized, showing potential for applications in nonlinear optics (Bagheri et al., 2001).

Electrochemical Applications

This compound derivatives have also found applications in electrochemistry. For instance, N-(triphenylphosphoranylidene) aniline has been reported as a novel electrolyte additive for high voltage operations in lithium-ion batteries, demonstrating an enhanced cycling performance (Lee et al., 2011).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-phenyl-1-thiophen-2-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHBEOFSSBIRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)